4.7-Fold Superior Potency Over ODQ in GSNO-Stimulated Mouse Cerebellum sGC Assay
In a head-to-head comparison using the same S-nitrosoglutathione (GSNO)-enhanced soluble guanylyl cyclase assay in mouse cerebellum homogenates, NS 2028 inhibited sGC activity with an IC50 of 17 nM, whereas ODQ exhibited an IC50 of 80 nM, corresponding to a 4.7-fold potency advantage for NS 2028 [1]. This differential is consistent with the higher affinity of NS 2028 for the heme cofactor as evidenced by its Ki of 8 nM [2].
| Evidence Dimension | Inhibitory potency against GSNO-enhanced sGC activity |
|---|---|
| Target Compound Data | IC50 = 17 nM (NS 2028) |
| Comparator Or Baseline | ODQ: IC50 = 80 nM |
| Quantified Difference | 4.7-fold (NS 2028 more potent) |
| Conditions | Mouse cerebellum homogenates; GSNO-stimulated sGC activity; same assay conditions |
Why This Matters
For researchers requiring maximal sGC inhibition at low nanomolar concentrations, NS 2028's 4.7-fold potency advantage directly reduces the compound quantity required per experiment, lowering per-assay cost and minimizing solvent (e.g., DMSO) exposure to biological preparations.
- [1] Cayman Chemical (via Cenmed). NS-2028 product datasheet: 4.7-fold more potent than ODQ (IC50 17 nM vs 80 nM in mouse cerebellum homogenate sGC assay). View Source
- [2] Olesen, S.P., Drejer, J., Axelsson, O., Moldt, P., Bang, L., Nielsen-Kudsk, J.E., Busse, R., Mülsch, A. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase. Br. J. Pharmacol. 1998, 123(2), 299-309. View Source
